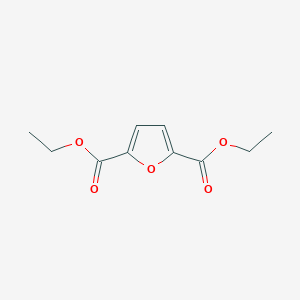

Diethyl furan-2,5-dicarboxylate

Vue d'ensemble

Description

Diethyl furan-2,5-dicarboxylate is an organic compound with the molecular formula C10H12O5 It is a diester derivative of furan-2,5-dicarboxylic acid, which is recognized as a valuable building block in the synthesis of bio-based polymers

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl furan-2,5-dicarboxylate can be synthesized through a one-pot, two-step procedure starting from mucic acid. The process involves the dehydration of mucic acid to form furan-2,5-dicarboxylic acid, followed by esterification with ethanol to produce this compound . The reaction typically requires an acidic catalyst and is performed under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl furan-2,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: Reduction reactions can convert it into furan-2,5-dimethanol.

Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Furan-2,5-dimethanol.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Polymer Science

Polyester Production

DEFDC serves as a key monomer in the synthesis of biobased polyesters, particularly polyethylene furanoate (PEF), which is considered an eco-friendly alternative to traditional petroleum-based polyesters like polyethylene terephthalate (PET). The polymerization of DEFDC with various diols leads to the formation of semi-aromatic copolyesters that exhibit enhanced mechanical properties and thermal stability compared to their petroleum counterparts.

Table 1: Properties of DEFDC-Based Polyesters

| Property | DEFDC-Based Polyester | PET |

|---|---|---|

| Glass Transition Temperature | Higher | Lower |

| Thermal Decomposition Temp | Higher | Lower |

| Barrier Properties | Superior | Moderate |

| Biodegradability | Yes | No |

Recent studies have demonstrated that poly(alkylene alkanoate-co-alkylene furan-2,5-dicarboxylate) synthesized via lipase-catalyzed reactions exhibits favorable properties for food packaging applications, including improved barrier performance against gases and moisture .

Organogelation

Organogelators

Research has indicated that DEFDC can be utilized in the development of bio-based organogelators. These organogelators can self-assemble into fibrillar networks stabilized by hydrogen bonding, making them suitable for applications in cosmetics, pharmaceuticals, and food industries.

Case Study: FDCA-Based Organogelators

A study explored the synthesis of FDCA-based organogelators that effectively gelled a variety of apolar liquids. The gels exhibited remarkable stability and could be used in formulations requiring controlled release mechanisms or as thickening agents .

Biobased Monomer

Sustainable Chemistry

With the increasing demand for sustainable materials, DEFDC has emerged as a promising biobased monomer. Its incorporation into polymer synthesis aligns with global efforts to reduce reliance on fossil fuels and promote renewable resources.

Table 2: Comparison of Traditional vs. Biobased Monomers

| Feature | Traditional Monomers | Biobased Monomers |

|---|---|---|

| Source | Fossil Fuels | Biomass |

| Environmental Impact | High | Low |

| Carbon Footprint | Significant | Minimal |

Mécanisme D'action

The mechanism of action of diethyl furan-2,5-dicarboxylate involves its ability to undergo polymerization reactions, forming long-chain polymers with desirable mechanical and thermal properties. The ester groups in the molecule facilitate these reactions by providing reactive sites for nucleophilic attack, leading to the formation of ester linkages in the polymer backbone .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl furan-2,5-dicarboxylate: Another diester derivative of furan-2,5-dicarboxylic acid, used in similar applications.

Polyethylene furanoate: A polymer derived from furan-2,5-dicarboxylic acid, known for its excellent barrier properties.

Polyethylene terephthalate: A petroleum-based polymer that diethyl furan-2,5-dicarboxylate-based polymers aim to replace due to environmental concerns.

Uniqueness

This compound stands out due to its bio-based origin and potential to create sustainable materials. Its ability to form high-performance polymers with properties comparable to traditional petroleum-based polymers makes it a valuable compound in the quest for greener alternatives .

Activité Biologique

Diethyl furan-2,5-dicarboxylate (DEFDC) is an important compound in the realm of biobased materials and has garnered attention for its potential applications in the synthesis of polyesters and other polymers. This article explores the biological activity of DEFDC, focusing on its synthesis, enzymatic reactions, and potential applications in biopolymer production.

This compound is synthesized through the esterification of furan-2,5-dicarboxylic acid with ethanol. The structure of DEFDC features a furan ring with two carboxylate groups at the 2 and 5 positions, which are crucial for its reactivity in polymerization processes. The compound has been shown to exhibit favorable properties for use as a biobased monomer in various applications, particularly in the production of semi-aromatic copolyesters.

Enzymatic Polymerization

Recent studies have highlighted DEFDC's role as a monomer in lipase-catalyzed polymerization reactions. For instance, research conducted by Nasr et al. demonstrated that DEFDC can be polymerized with various aliphatic diols to produce semi-aromatic copolyesters with enhanced thermal and mechanical properties compared to conventional petroleum-based counterparts like polyethylene terephthalate (PET) .

Table 1: Summary of Key Findings on Enzymatic Polymerization of DEFDC

| Study | Enzyme Used | Diol Chain Length | Yield (%) | Properties Enhanced |

|---|---|---|---|---|

| Nasr et al., 2022 | Lipase from Candida antarctica | C4 to C12 | >75% w/w | Thermal stability, mechanical strength |

| Ravasco et al., 2023 | CAL B | N/A | N/A | Biocompatibility, biodegradability |

Case Studies

Case Study 1: Enzymatic Synthesis of Polyesters

In a study by Nasr et al., DEFDC was used in the synthesis of poly(alkylene alkanoate-co-alkylene furan-2,5-dicarboxylate). The researchers found that varying the chain length of the diols significantly influenced the properties of the resulting copolyesters. The study emphasized the importance of enzyme loading and molar ratios in achieving optimal yields .

Case Study 2: Metabolic Pathways

Research into the metabolic pathways involving HMF suggests that DEFDC's derivatives could be less toxic due to microbial degradation processes. This biotransformation pathway indicates potential applications in bioremediation or as biodegradable materials .

Propriétés

IUPAC Name |

diethyl furan-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGMGTWRSNXLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344506 | |

| Record name | diethyl furan-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53662-83-2 | |

| Record name | diethyl furan-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl furan-2,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes DEFDC an attractive alternative to petroleum-based monomers in polyester production?

A1: DEFDC is derived from renewable resources, specifically from the oxidation of 5-hydroxymethylfurfural (HMF), which can be obtained from biomass. [] This makes it a more sustainable alternative to petroleum-based monomers like terephthalic acid used in conventional polyesters. Furthermore, incorporating DEFDC into polyesters can lead to desirable material properties. For example, polyethylene furanoate (PEF), a polyester made from DEFDC and ethylene glycol, exhibits improved barrier properties compared to its petroleum-based counterpart, polyethylene terephthalate (PET). []

Q2: What are the challenges in using DEFDC for polyester synthesis, and how can they be addressed?

A2: One challenge lies in the reactivity of DEFDC with different diols, especially shorter ones like butane-1,4-diol. Research indicates that longer diols, starting from octane-1,8-diol, exhibit better reactivity with DEFDC, achieving up to 90% incorporation. [] To overcome the limitations with shorter diols, researchers have successfully utilized long-chain fatty dimer diols, such as Pripol 2033. [] This strategy allows for higher DEFDC incorporation and leads to polyesters with increased molecular weight.

Q3: What role does enzymatic catalysis play in DEFDC-based polyester synthesis?

A3: Enzymatic catalysis, specifically using immobilized lipase from Candida antarctica, offers a green and efficient approach for DEFDC polymerization with various aliphatic diols and diesters. [] This method allows for a controlled polymerization process and can be carried out in a two-step reaction using diphenyl ether as a solvent. [] The use of enzymes also aligns with the principles of green chemistry by reducing the reliance on harsh reaction conditions and toxic catalysts often employed in conventional polymerization methods.

Q4: How does varying the chain length of diols and diesters impact the properties of DEFDC-based polyesters?

A4: The choice of diol and diester significantly influences the final properties of the resulting polyester. For instance, shorter diols like hexane-1,6-diol show better reactivity towards longer diesters, while longer diols like dodecane-1,12-diol demonstrate reactivity with a wider range of diesters. [] Furthermore, incorporating DEFDC with diglycerol via a regioselective 1-OH acylation process allows for the synthesis of more soluble and hydrophilic furanic polyesters. [] This highlights the versatility of DEFDC in designing polymers with tailored properties for various applications.

Q5: What are the potential applications of DEFDC-based polyesters?

A5: The tunable properties of DEFDC-based polyesters make them promising candidates for diverse applications. Their improved barrier properties compared to conventional PET make them suitable for food packaging, potentially extending shelf life and reducing food waste. [] Additionally, their biobased origin and potential biodegradability position them as attractive alternatives in biomedical applications, where biocompatibility is crucial. Further research and development of DEFDC-based polyesters could unlock even more applications in areas ranging from textiles to coatings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.